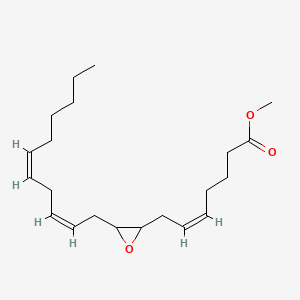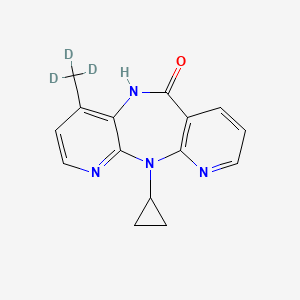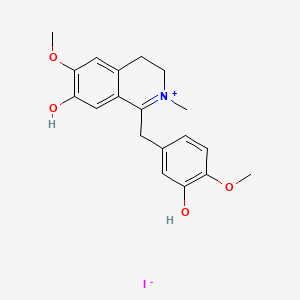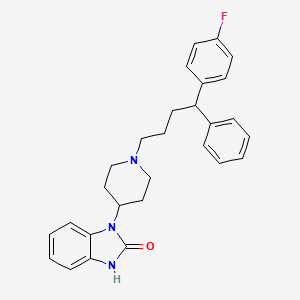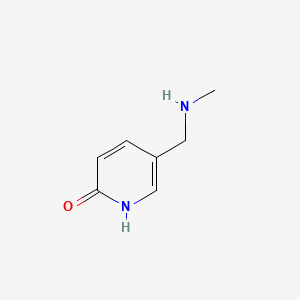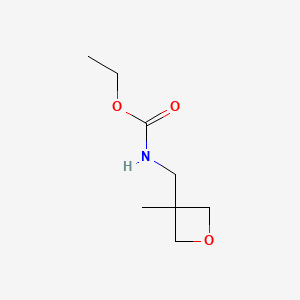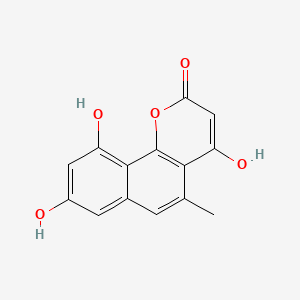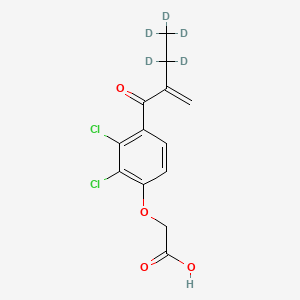
Piperonyl Butoxide-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperonyl Butoxide-d9 is an isotope-labeled analog of Piperonyl Butoxide, where the butoxy protons are replaced by deuterium . Piperonyl Butoxide itself is a well-known insecticide synergist, enhancing the efficacy of various pesticides such as pyrethrins, pyrethroids, carbamates, and rotenone . The deuterium-labeled version, this compound, is primarily used in scientific research for isotope dilution mass spectrometry (IDMS) to quantitatively analyze pesticides .
Aplicaciones Científicas De Investigación
Piperonyl Butoxide-d9 is extensively used in scientific research, particularly in the field of analytical chemistry. Its primary application is in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides . This technique helps in overcoming matrix effects and ensures accurate quantification of analytes in complex samples . Additionally, this compound is used in studies related to insecticide resistance and the development of new pesticide formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Piperonyl Butoxide-d9 is synthesized by replacing the butoxy protons in Piperonyl Butoxide with deuterium . The general synthetic route involves the condensation of the sodium salt of 2-(2-butoxyethoxy)ethanol with the chloromethyl derivative of hydrogenated safrole (dihydrosafrole) . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide and solvents like cyclohexane or toluene .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of isotope-labeled starting materials is crucial for the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Piperonyl Butoxide-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Mecanismo De Acción
Piperonyl Butoxide-d9 acts as a synergist by inhibiting the mixed-function oxidase (MFO) system in insects . The MFO system is responsible for the oxidative breakdown of insecticides. By inhibiting this system, this compound enhances the efficacy of insecticides, allowing for lower doses to be used for a lethal effect . This mechanism involves the inhibition of cytochrome P450 enzymes, which are crucial for the detoxification processes in insects .
Comparación Con Compuestos Similares
Similar Compounds
Piperonyl Butoxide: The non-deuterated analog of Piperonyl Butoxide-d9, widely used as an insecticide synergist.
Sesame Oil: Used as a natural synergist for pyrethrins and pyrethroids.
Rape Seed Oil: Another natural synergist with similar properties to Piperonyl Butoxide.
Uniqueness
This compound is unique due to its isotope labeling, which makes it particularly useful in analytical applications like isotope dilution mass spectrometry . This labeling allows for precise quantification and analysis of pesticide residues, which is not possible with non-labeled analogs .
Propiedades
Número CAS |
1329834-53-8 |
|---|---|
Fórmula molecular |
C19H30O5 |
Peso molecular |
347.499 |
Nombre IUPAC |
5-[2-[2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)ethoxy]ethoxymethyl]-6-propyl-1,3-benzodioxole |
InChI |
InChI=1S/C19H30O5/c1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2/h12-13H,3-11,14-15H2,1-2H3/i1D3,3D2,5D2,7D2 |
Clave InChI |
FIPWRIJSWJWJAI-NPNXCVMYSA-N |
SMILES |
CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2 |
Sinónimos |
5-[[2-(2-Butoxyethoxy)ethoxy]methyl]-6-propyl-1,3-benzodioxole-d9; _x000B_ENT-14250-d9; Butacide-d9; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine](/img/structure/B589190.png)
